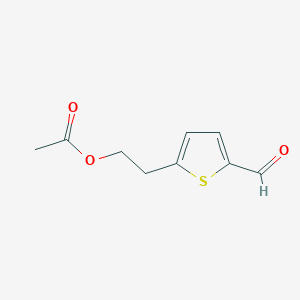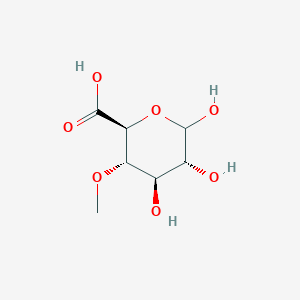
4-O-Methylglucopyranuronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-Methylglucopyranuronic acid is a derivative of glucuronic acid, which is a key component in the structure of various polysaccharides found in plant cell walls. This compound is particularly significant in the context of glucuronoxylans, which are important constituents of cell-wall polysaccharides in woods and other plants . The presence of this compound in these polysaccharides contributes to their structural integrity and functional properties.
Méthodes De Préparation
The preparation of 4-O-Methylglucopyranuronic acid can be achieved through enzymatic and chemical methods. One enzymatic pathway involves the use of α-glucuronidase from Amphibacillus xylanus and gluco-oligosaccharide oxidase from Sarocladium strictum to produce this compound from glucuronoxylan . This method is efficient and avoids the need for costly cofactors. Another chemical method involves the conversion of 4-O-Methyl-D-glucuronic acid to its methyl ester by refluxing in absolute methanol in the presence of Dowex-50 X-8 (H+) resin .
Analyse Des Réactions Chimiques
4-O-Methylglucopyranuronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonic acid (PTSA) as an acid catalyst for ester condensation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucaric acid, while reduction can produce glucuronic acid derivatives.
Applications De Recherche Scientifique
4-O-Methylglucopyranuronic acid has several scientific research applications. In the field of biotechnology, it is used in the production of bio-based chemicals from underutilized hemicellulose streams in wood and agricultural biorefineries . Additionally, it is used in the synthesis and structural studies of model aldobiouronic acids, which are important for understanding the chemical processing of wood .
Mécanisme D'action
The mechanism of action of 4-O-Methylglucopyranuronic acid involves its interaction with specific enzymes and molecular targets. For example, it is a substrate for α-glucuronidase, which catalyzes the hydrolysis of the glycosidic bond between the glucuronic acid moiety and the xylan backbone . This enzymatic activity facilitates the release of this compound from glucuronoxylans, making it available for further chemical transformations.
Comparaison Avec Des Composés Similaires
4-O-Methylglucopyranuronic acid is similar to other glucuronic acid derivatives, such as D-glucuronic acid and D-galacturonic acid. its unique 4-O-methyl substitution distinguishes it from these compounds and contributes to its specific chemical and biological properties . This substitution affects its reactivity and interactions with enzymes, making it a valuable compound for various applications in chemistry and biotechnology.
Propriétés
Numéro CAS |
6778-34-3 |
|---|---|
Formule moléculaire |
C7H12O7 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-4,5,6-trihydroxy-3-methoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O7/c1-13-4-2(8)3(9)7(12)14-5(4)6(10)11/h2-5,7-9,12H,1H3,(H,10,11)/t2-,3-,4+,5+,7?/m1/s1 |
Clé InChI |
WGLLPAPKWFDHHV-XZKARQSESA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@H](C(O[C@@H]1C(=O)O)O)O)O |
SMILES canonique |
COC1C(C(C(OC1C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859891.png)
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-[6,7,7,19,19,20-hexamethyl-9,17-bis(sulfomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17-octaen-13-yl]benzoic acid](/img/structure/B13859900.png)

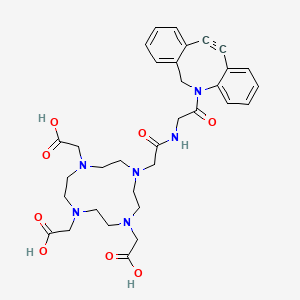
![(3R,5S)-5-(6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid Sodium Salt](/img/structure/B13859914.png)
![3-Methyl-2-chloro-4-amino-3H-imidazo[4,5-f]quinoline, Hydrochloride Salt](/img/structure/B13859937.png)
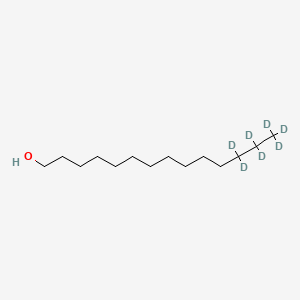
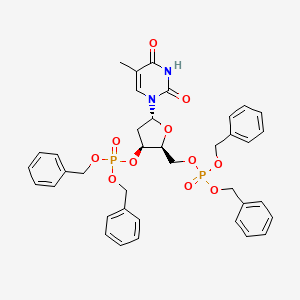
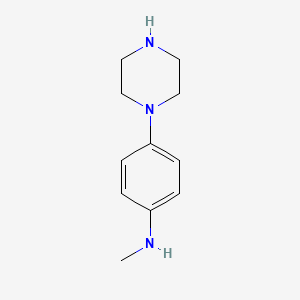
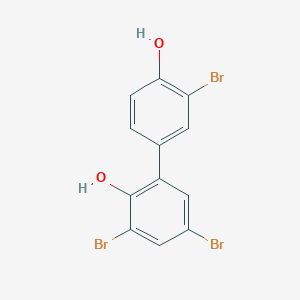
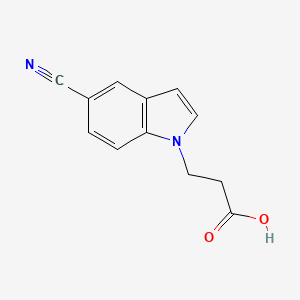
![5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13859967.png)
